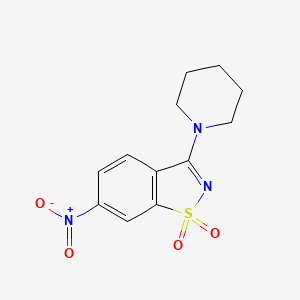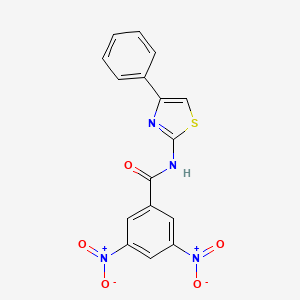
6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione is an organic compound with the molecular formula C12H14N2O4S. It belongs to the class of benzisothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione typically involves the nitration of 3-piperidino-1H-1,2-benzisothiazole-1,1-dione. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6-position of the benzisothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-amino-3-piperidino-1H-1,2-benzisothiazole-1,1-dione.
Reduction: Formation of various reduced derivatives with different functional groups.
Substitution: Formation of substituted benzisothiazole derivatives with diverse functional groups.
Applications De Recherche Scientifique
6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-nitro-3-(3-pyridylamino)-1H-1,2-benzisothiazole-1,1-dione: A similar compound with a pyridylamino group instead of a piperidino group.
Benzisothiazolinone: A related compound with antimicrobial properties.
Uniqueness
6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific substitution pattern and the presence of both nitro and piperidino groups, which contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H13N3O4S |
|---|---|
Poids moléculaire |
295.32 g/mol |
Nom IUPAC |
6-nitro-3-piperidin-1-yl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C12H13N3O4S/c16-15(17)9-4-5-10-11(8-9)20(18,19)13-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Clé InChI |
AJIFEQMYRMDRJH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11565048.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methoxyphenyl)butanamide](/img/structure/B11565050.png)

![3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl 2-fluorobenzoate](/img/structure/B11565056.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methylbenzamide](/img/structure/B11565067.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11565071.png)
![N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11565084.png)
![4-(4-bromophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11565086.png)
![(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11565094.png)
![4-bromo-2-iodo-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11565095.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11565099.png)
![2-(3-chlorophenoxy)-N'-{(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}acetohydrazide](/img/structure/B11565102.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11565107.png)
![12-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11565111.png)
